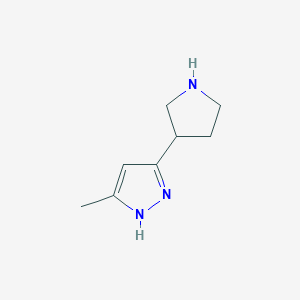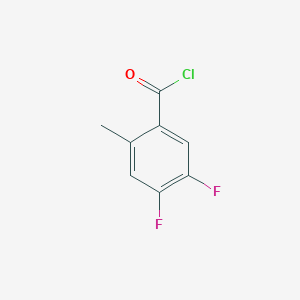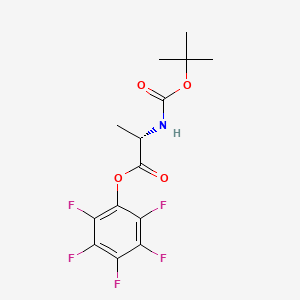
Boc-alanine pentafluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-alanine pentafluorophenyl ester: is a chemical compound used primarily in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The pentafluorophenyl ester moiety enhances its reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boc-alanine pentafluorophenyl ester is typically synthesized through the reaction of Boc-alanine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Boc-alanine+Pentafluorophenol+DCC→Boc-alanine pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-alanine pentafluorophenyl ester undergoes several types of chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl ester group is highly reactive towards nucleophiles, making it suitable for forming amide bonds with amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-alanine and pentafluorophenol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: The major product is a Boc-protected peptide or amino acid derivative.
Hydrolysis: The major products are Boc-alanine and pentafluorophenol.
Applications De Recherche Scientifique
Chemistry: Boc-alanine pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) as a coupling reagent. It facilitates the formation of peptide bonds by reacting with amino groups on the growing peptide chain .
Biology: In biological research, this compound is used to modify proteins and peptides. It can be employed to introduce specific functional groups or labels into biomolecules for various studies.
Medicine: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents. Its ability to form stable amide bonds makes it valuable in the development of pharmaceuticals .
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced polymers and coatings .
Mécanisme D'action
The mechanism by which Boc-alanine pentafluorophenyl ester exerts its effects involves the activation of the carboxyl group of Boc-alanine. The pentafluorophenyl ester group acts as a leaving group, facilitating nucleophilic attack by amines to form amide bonds. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.
Comparaison Avec Des Composés Similaires
Fmoc-alanine pentafluorophenyl ester: Similar to Boc-alanine pentafluorophenyl ester but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-alanine pentafluorophenyl ester: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: this compound is unique due to its Boc protecting group, which provides stability under basic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in multi-step syntheses where orthogonal protection strategies are required .
Propriétés
Numéro CAS |
50903-48-5 |
|---|---|
Formule moléculaire |
C14H14F5NO4 |
Poids moléculaire |
355.26 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H14F5NO4/c1-5(20-13(22)24-14(2,3)4)12(21)23-11-9(18)7(16)6(15)8(17)10(11)19/h5H,1-4H3,(H,20,22)/t5-/m0/s1 |
Clé InChI |
VBVSINJSQBTTDR-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
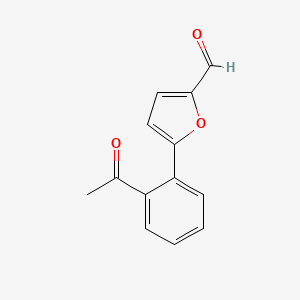
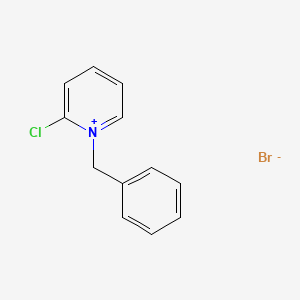
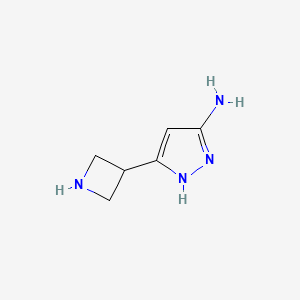
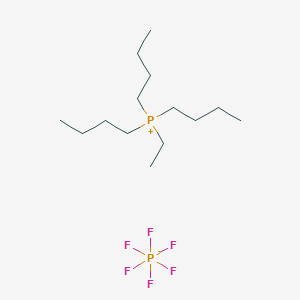
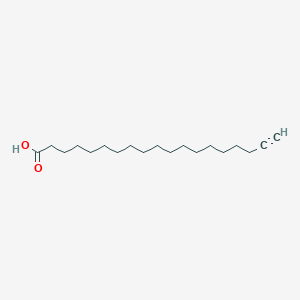

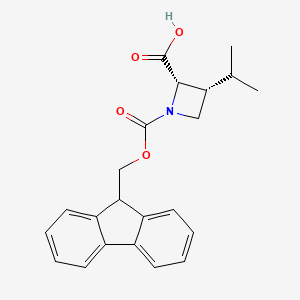

![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)


